molecular formula C22H23N3O4 B11369130 [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11369130
M. Wt: 393.4 g/mol
InChI Key: RNYCMOOZNXPWRE-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with methoxyphenyl and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate dihalides.

    Coupling reactions: The final step involves coupling the oxazole and piperazine intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and oxazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-THIAZOLE-3-CARBONYL]PIPERAZINE: Similar structure but with a thiazole ring instead of oxazole.

Uniqueness: 1-(4-METHOXYPHENYL)-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to the presence of both methoxyphenyl and oxazole groups, which can confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23N3O4/c1-27-18-7-3-16(4-8-18)21-15-20(23-29-21)22(26)25-13-11-24(12-14-25)17-5-9-19(28-2)10-6-17/h3-10,15H,11-14H2,1-2H3

InChI Key

RNYCMOOZNXPWRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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